6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, could be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide at 25°C in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Corresponding reduced amines.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, including inhibitors of protein kinases and other enzymes.
Materials Science: The compound and its derivatives are used as corrosion inhibitors for metals like carbon steel.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions, which is crucial for its role as a corrosion inhibitor . In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group instead of a carboxylic acid group.
5H-1-Pyrindine, 6,7-dihydro-: Another related compound with a similar fused ring system.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is unique due to its carboxylic acid functional group, which imparts different chemical reactivity and potential biological activity compared to its nitrile and other analogues. This functional group allows for further derivatization and conjugation with other molecules, enhancing its utility in various applications.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJHLKKHXGPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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